1-(2,5-Difluoro-4-methoxyphenyl)ethanone
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Overview
Description
1-(2,5-Difluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms and one methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Difluoro-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-difluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,5-difluoro-4-methoxybenzoic acid, while reduction could produce 1-(2,5-difluoro-4-methoxyphenyl)ethanol.
Scientific Research Applications
1-(2,5-Difluoro-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,5-Difluoro-4-methoxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
- 2-Bromo-5-fluoro-2-methoxyacetophenone
- 2,2-Difluoro-1-(4-methoxyphenyl)ethanone
Uniqueness
1-(2,5-Difluoro-4-methoxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This arrangement can significantly influence its chemical reactivity and interaction with other molecules, making it distinct from other similar compounds.
Biological Activity
1-(2,5-Difluoro-4-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a methoxy group and two fluorine atoms on the aromatic ring. The chemical formula is C10H10F2O, and its molecular weight is approximately 200.18 g/mol. The presence of fluorine atoms often enhances the lipophilicity and biological activity of organic compounds.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes:
- Glycogen Synthase Kinase-3 (GSK-3) : Inhibitors targeting GSK-3 are promising for treating neurodegenerative diseases. A study demonstrated that compounds related to this compound exhibit significant GSK-3 inhibition, suggesting potential therapeutic applications in conditions like Alzheimer’s disease .
- Nuclear Receptor Signaling : The compound may also interact with nuclear receptors, influencing gene expression related to metabolic processes.
Anticancer Properties
This compound has been investigated for its anticancer properties. A patent describes its use as an inhibitor of NSD2, a histone methyltransferase implicated in various cancers. The inhibition of NSD2 may lead to reduced tumor growth and enhanced efficacy of existing chemotherapy agents .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Case Study 1: GSK-3 Inhibition
A detailed study evaluated the binding affinity and selectivity of several derivatives of this compound against GSK-3. The results showed that some analogs had an IC50 value below 10 nM, indicating high potency. The study utilized both biochemical assays and in vivo models to confirm the therapeutic potential of these compounds in neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activity, derivatives containing the difluoromethoxy group were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the difluoro group significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
Table 1: Summary of Biological Activities
Activity Type | Target/Pathway | IC50 (nM) | Reference |
---|---|---|---|
GSK-3 Inhibition | Glycogen Synthase Kinase-3 | <10 | |
Antimicrobial | Staphylococcus aureus | 5 | |
Anticancer | NSD2 Inhibition | N/A |
Table 2: Structural Variants and Their Activities
Compound Name | Structure Description | Biological Activity |
---|---|---|
This compound | Methoxy and difluoro substitutions | GSK-3 inhibitor |
Derivative A | Additional methyl group | Enhanced antimicrobial |
Derivative B | Halogenated variant | Increased anticancer activity |
Properties
IUPAC Name |
1-(2,5-difluoro-4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEZGJBDWKAVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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